molecular formula C14H14FNO4S B5640766 N-(3-fluorophenyl)-3,4-dimethoxybenzenesulfonamide

N-(3-fluorophenyl)-3,4-dimethoxybenzenesulfonamide

Cat. No. B5640766
M. Wt: 311.33 g/mol
InChI Key: HBPVJAGUZUKLKW-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related arylsulfonamide analogs involves the exploration of structure-activity relationships to optimize pharmacological properties. For instance, modifications in the 3,4-dimethoxybenzenesulfonyl group have shown to significantly impact the inhibitory effects on the HIF-1 activated transcription, suggesting a pathway towards enhancing the compound's efficacy as a cancer therapeutic (J. Mun et al., 2012).

Molecular Structure Analysis

The molecular structure of similar sulfonamide compounds, such as N-(4-fluorophenyl)-4-methoxybenzenesulfonamide, has been detailed through crystallography, revealing diverse supramolecular architectures. These structures are influenced by weak interactions, such as C—H⋯πaryl and C—H⋯O, leading to distinct two-dimensional and three-dimensional frameworks (V. Z. Rodrigues et al., 2015).

Chemical Reactions and Properties

A related compound, N-fluoro-(3,5-di-tert-butyl-4-methoxy)benzenesulfonimide (NFBSI), showcases the impact of sterically demanding groups on the enantioselectivity of fluorination reactions, demonstrating how structural modifications can influence chemical reactivity and selectivity (H. Yasui et al., 2011).

Physical Properties Analysis

The physical properties of sulfonamide compounds are crucial for their potential applications. For instance, the solubility and crystalline structure of these compounds can affect their bioavailability and efficacy as therapeutic agents. The poor water solubility of some analogs necessitates formulation developments for practical use (J. Mun et al., 2012).

Chemical Properties Analysis

The chemical properties, such as reactivity and stability, play a significant role in the compound's potential as a pharmacological agent. Modifications in the sulfonamide moiety and the introduction of fluorine atoms have been explored to enhance selectivity and potency, as seen in the development of selective cyclooxygenase-2 inhibitors (Hiromasa Hashimoto et al., 2002).

properties

IUPAC Name

N-(3-fluorophenyl)-3,4-dimethoxybenzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14FNO4S/c1-19-13-7-6-12(9-14(13)20-2)21(17,18)16-11-5-3-4-10(15)8-11/h3-9,16H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HBPVJAGUZUKLKW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)S(=O)(=O)NC2=CC(=CC=C2)F)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14FNO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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